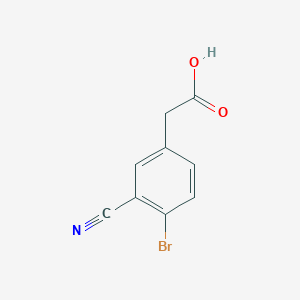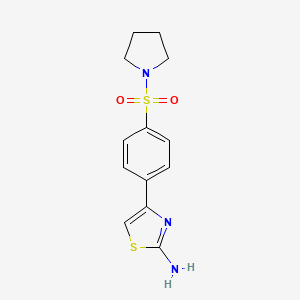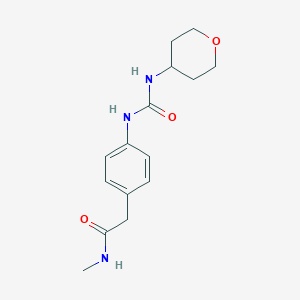
4-Bromo-3-cyanophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-cyanophenylacetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C10H7BrNO2 and a molecular weight of 252.07 g/mol. This compound is also known as 4-bromo-3-cyanobenzoic acid, and it is commonly used in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Agents
4-Bromo-3-cyanophenylacetic acid derivatives have been explored for their potential as anti-diabetic agents. In a study, indole-based scaffolds incorporating oxadiazole and N-substituted acetamides were synthesized, demonstrating significant antidiabetic potential via α-glucosidase enzyme inhibition. These compounds exhibited low cytotoxicity and were found to be promising lead molecules for further research in developing effective antidiabetic agents (Nazir et al., 2018).
Inhibitors of Carbonic Anhydrase
Compounds related to this compound, specifically bromophenol derivatives, have shown to be potent inhibitors of carbonic anhydrase isoenzymes, which play a critical role in various physiological functions. These inhibitors offer potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Boztaş et al., 2015).
Synthesis of Rivaroxaban Intermediates
This compound and its derivatives are key intermediates in the synthesis of anticoagulant medications such as rivaroxaban. Studies have outlined synthetic routes from bromobenzene to these intermediates, showcasing their importance in pharmaceutical manufacturing processes (Luo Lingyan et al., 2011).
Antifungal Activity
Research on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, related to this compound, has indicated broad-spectrum antifungal activity, particularly against Aspergillus species and fluconazole-resistant yeast isolates. These findings support the potential of such compounds for treating fungal infections (Buchta et al., 2004).
Antitumor Activity
Studies involving 6-Substituted-4-(3-bromophenylamino)quinazolines, structurally related to this compound, have shown them to be putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases with enhanced antitumor activity. These compounds exhibit promising results in human epidermoid carcinoma xenograft models, highlighting their potential in cancer therapy (Tsou et al., 2001).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as boronic acids, are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
The mode of action of 4-Bromo-3-cyanophenylacetic acid is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, the palladium catalyst facilitates the coupling of the organoboron compound with an organic halide or triflate . The bromine atom in the this compound molecule may play a crucial role in this process.
Biochemical Pathways
It is known that organoboron compounds, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability
Result of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . These reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
2-(4-bromo-3-cyanophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLEHBOMIAXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261474-13-8 |
Source


|
| Record name | 2-(4-bromo-3-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)


![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)

![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873727.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)

![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)

